ヨウ化イットリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

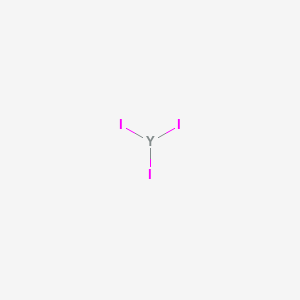

Yttrium iodide is a binary inorganic compound composed of yttrium and iodine, with the chemical formula YI₃. It forms colorless crystals that are soluble in water and ethanol but insoluble in diethyl ether . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

科学的研究の応用

Yttrium iodide has several scientific research applications:

作用機序

Target of Action

Yttrium iodide, also known as Yttrium(III) iodide, is a binary inorganic compound . It primarily targets the reticuloendothelial system , specifically the liver and spleen . It is also used as a precursor for YBCO superconducting materials .

Mode of Action

Yttrium iodide interacts with its targets through ionic interactions . In the case of the reticuloendothelial system, yttrium iodide is taken up by phagocytic cells in the liver and spleen . In the context of superconducting materials, yttrium iodide serves as a precursor in their synthesis .

Biochemical Pathways

It is known that yttrium iodide plays a role in the transport of sodium ions in the yttrium-iodide sodium superionic conductor na3yi6 . This suggests that yttrium iodide may influence ion transport mechanisms within the cell.

Pharmacokinetics

It is known that after administration, most of the yttrium is distributed into the liver, bone, and spleen . Yttrium disappears from the blood within 1 day but is retained in the organs for a long time .

Result of Action

The result of yttrium iodide’s action depends on its application. In the context of the reticuloendothelial system, yttrium iodide can cause acute hepatic injury and a transient increase of plasma calcium . When used as a precursor in the synthesis of superconducting materials, yttrium iodide contributes to the formation of YBCO superconductors .

Action Environment

The action of yttrium iodide can be influenced by environmental factors. For instance, the solubility of yttrium iodide in water and ethanol suggests that its action may be influenced by the presence of these solvents. Furthermore, the crystal structure of yttrium iodide can undergo transformations in a confined, solvent-free environment .

準備方法

Yttrium iodide can be synthesized through several methods:

Heating yttrium and iodine in an inert atmosphere: This method involves directly combining yttrium metal with iodine gas under an inert atmosphere to form yttrium iodide.

Heating yttrium oxide with ammonium iodide: Yttrium oxide reacts with ammonium iodide at elevated temperatures to produce yttrium iodide.

Reacting yttrium oxide or yttrium hydroxide with hydroiodic acid: This method involves dissolving yttrium oxide or yttrium hydroxide in hydroiodic acid to form yttrium iodide.

化学反応の分析

Yttrium iodide undergoes various chemical reactions, including:

Oxidation: Yttrium iodide can be oxidized to form yttrium oxide (Y₂O₃) when exposed to oxygen or other oxidizing agents.

Common reagents and conditions used in these reactions include oxygen, reducing agents like hydrogen gas, and halide salts. The major products formed from these reactions are yttrium oxide, yttrium metal, and various yttrium halides .

類似化合物との比較

Yttrium iodide can be compared with other yttrium halides, such as yttrium fluoride (YF₃), yttrium chloride (YCl₃), and yttrium bromide (YBr₃). These compounds share similar properties, such as solubility in water and formation of colorless crystals . yttrium iodide is unique due to its specific applications in superconductors and radiopharmaceuticals .

Similar compounds include:

- Yttrium fluoride (YF₃)

- Yttrium chloride (YCl₃)

- Yttrium bromide (YBr₃)

These compounds are also used in various industrial and scientific applications, but yttrium iodide stands out for its role in high-temperature superconductors and cancer treatment .

特性

CAS番号 |

13470-38-7 |

|---|---|

分子式 |

I3Y |

分子量 |

469.6193 g/mol |

IUPAC名 |

yttrium(3+);triiodide |

InChI |

InChI=1S/3HI.Y/h3*1H;/q;;;+3/p-3 |

InChIキー |

LFWQXIMAKJCMJL-UHFFFAOYSA-K |

SMILES |

[Y](I)(I)I |

正規SMILES |

[Y+3].[I-].[I-].[I-] |

| 13470-38-7 | |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone](/img/structure/B81114.png)

![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)